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Compound of Interest

Compound Name:
3-Amino-1-(oxan-4-yl)-1,2-

dihydropyridin-2-one

CAS No.: 1439902-82-5

Cat. No.: B3032344

Get Quote

Application Note & Protocol Guide

Executive Summary
This guide details the scalable process chemistry for 1-(4-aminophenyl)piperidin-2-one (CAS

192725-50-1), the critical "amine intermediate" utilized in the convergent synthesis of Apixaban

(Eliquis). While early medicinal chemistry routes utilized expensive reagents (e.g., 5-

bromovaleroyl chloride, potassium tert-butoxide) and chromatographic purification, this protocol

focuses on a cost-optimized, scalable industrial route utilizing 5-chlorovaleroyl chloride,

inorganic bases, and catalytic hydrogenation.

Key Process Improvements:

Cost Reduction: Replacement of organic bases (TEA, KOtBu) with inorganic alternatives

(K₂CO₃, NaOH).

Safety: Mitigation of genotoxic impurity risks (nitroso compounds) during hydrogenation.
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Scalability: Isolation via crystallization, eliminating column chromatography.

Retrosynthetic Analysis & Strategy
The synthesis of Apixaban is convergent. The "Amine Intermediate" (Fragment A) is coupled

with the "Hydrazone Intermediate" (Fragment B) to form the central pyrazole core.

Strategic Disconnection
The target amine is constructed from 4-nitroaniline via a two-stage sequence:[1]

Annulation: Formation of the lactam ring via N-acylation and intramolecular cyclization.

Reduction: Chemoselective reduction of the nitro group to the aniline.

Apixaban (API)Cycloaddition / AmidationTARGET AMINE:
1-(4-aminophenyl)piperidin-2-one

Key Building BlockIntermediate:
1-(4-nitrophenyl)piperidin-2-one

Reduction (H2/Pd)Starting Materials:
4-Nitroaniline + 5-Chlorovaleroyl Chloride

Annulation

Click to download full resolution via product page

Figure 1: Retrosynthetic logic positioning the amine intermediate within the Apixaban supply

chain.

Detailed Experimental Protocol
Stage 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
This step involves the N-acylation of 4-nitroaniline followed by cyclization. Older protocols used

a stepwise approach; this optimized protocol utilizes a "telescoped" or one-pot process where

possible, or a streamlined workup.

Reagents:

4-Nitroaniline (1.0 eq)[2]

5-Chlorovaleroyl chloride (1.2 eq) [Alternative to expensive Bromo-analog]

Potassium Carbonate (K₂CO₃) or NaOH (2.5 eq)
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Solvent: Toluene or Acetonitrile (MeCN)

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [Optional phase transfer catalyst]

Protocol:

Charge a reaction vessel with 4-nitroaniline (100 g, 0.724 mol) and Toluene (1000 mL).

Add5-chlorovaleroyl chloride (135 g, 0.87 mol) dropwise at 20–25°C. Caution: Exothermic.

Heat the mixture to reflux (110°C) for 3–5 hours to drive the initial amide formation and

partial cyclization.

Cool to 50°C. Add K₂CO₃ (250 g, 1.81 mol) and TBAB (11.6 g).

Reflux again for 6–10 hours to complete the intramolecular cyclization (elimination of HCl).

Process Control: Monitor by HPLC for consumption of the acyclic amide intermediate.

Workup:

Cool to room temperature.[2]

Add Water (500 mL) to dissolve inorganic salts. Separate phases.

Wash organic layer with 5% NaHCO₃ and Brine.

Concentrate the organic layer under vacuum to ~20% volume.

Crystallization: Add Isopropyl Ether (IPE) or n-Heptane slowly to the residue. Cool to 0–5°C

and stir for 2 hours.

Filtration: Filter the yellow solid and dry at 50°C under vacuum.

Expected Yield: 85–92%

Purity: >98.5% (HPLC)
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Stage 2: Catalytic Hydrogenation to 1-(4-
Aminophenyl)piperidin-2-one
Safety is paramount here. Partial reduction can lead to hydroxylamine or nitroso impurities,

which are potential genotoxins.

Reagents:

1-(4-Nitrophenyl)piperidin-2-one (from Stage 1)

Catalyst: 5% or 10% Pd/C (50% water wet, 2 wt% loading)

Solvent: Methanol or Ethanol[2][3][4]

Hydrogen Gas (H₂)

Protocol:

Charge the hydrogenation autoclave with 1-(4-nitrophenyl)piperidin-2-one (50 g) and

Methanol (500 mL).

Inert the vessel with Nitrogen (3 cycles).

AddPd/C catalyst (2.5 g wet weight). Safety: Pd/C is pyrophoric when dry; keep wet.

Pressurize with Hydrogen to 3–5 bar (45–75 psi).

Stir at 25–35°C. Note: Reaction is exothermic. Maintain temperature <40°C to prevent over-

reduction or side reactions.

Monitor hydrogen uptake. Reaction is typically complete in 2–4 hours.

Filtration: Filter the catalyst through a bed of Celite or a sparkler filter under nitrogen

atmosphere. Wash the cake with Methanol.

Isolation:

Concentrate the filtrate to dryness.
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Recrystallization (Critical for Purity): Dissolve crude solid in hot Ethyl Acetate (EtOAc). Add

Isopropyl Ether (IPE) until turbid. Cool to 0°C.

Dry: Vacuum dry at 45°C.

Expected Yield: 90–95%

Appearance: Off-white to pale brown crystalline solid.

Target Purity: >99.5%

Analytical Control & Impurity Fate Mapping[5]
HPLC Method Parameters
To ensure the absence of the nitro-precursor and potential genotoxic impurities (aniline

analogs), use the following method:

Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x

4.6 mm, 3.5 µm

Mobile Phase A
0.1% Phosphoric Acid or 10mM Ammonium

Acetate (pH 4.5)

Mobile Phase B Acetonitrile

Gradient 5% B to 90% B over 20 min

Flow Rate 1.0 mL/min

Detection
UV at 240 nm (Amide/Lactam) and 280 nm

(Aniline)

Target Impurities
4-Nitroaniline (SM), 1-(4-nitrophenyl)piperidin-2-

one (Intermediate)

Impurity Fate Map
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Visualizing where impurities originate and how they are purged is essential for regulatory filing

(E-E-A-T).
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Figure 2: Impurity fate map highlighting critical control points (CCPs) for genotoxic impurities.

Safety & Hazard Analysis
5-Chlorovaleroyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to

release HCl.

Hydrogenation: The reduction of nitro compounds is highly exothermic (

).

Control: Limit H₂ pressure and feed rate. Ensure cooling jacket is active before H₂

introduction.

Catalyst: Dry Pd/C can ignite solvent vapors. Always handle as a water-wet paste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fresolvemass.ca
https://amsbiopharma.com/drug-impurity-profiling-analysis-methods/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.arborpharmchem.com
https://amsbiopharma.com/drug-impurity-profiling-analysis-methods/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6272550.htm
https://www.benchchem.com/product/b3032344?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US9932336B2/en
https://patents.google.com/patent/US9932336B2/en
https://pdf.benchchem.com/1284/Application_Notes_and_Protocols_for_the_Synthesis_of_1_4_Aminophenyl_piperidine_4_carboxamide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626519/
https://minio.scielo.br/documentstore/1678-4790/VK8K8bW5n75kq4xwGwfh7Bg/0ec73ec7f75ae5ea69358ea02e3c75d8e23cfd4b.pdf
https://amsbiopharma.com/drug-impurity-profiling-analysis-methods/
https://amsbiopharma.com/drug-impurity-profiling-analysis-methods/
https://www.benchchem.com/product/b3032344/docs#scalable-process-chemistry-for-apixaban-amine-intermediate-production
https://www.benchchem.com/product/b3032344/docs#scalable-process-chemistry-for-apixaban-amine-intermediate-production
https://www.benchchem.com/product/b3032344/docs#scalable-process-chemistry-for-apixaban-amine-intermediate-production
https://www.benchchem.com/product/b3032344/docs#scalable-process-chemistry-for-apixaban-amine-intermediate-production
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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